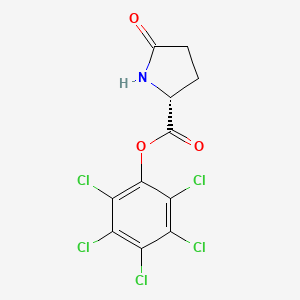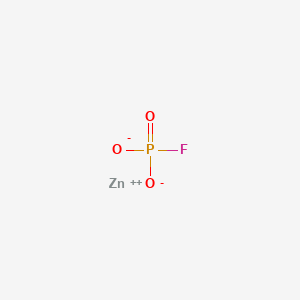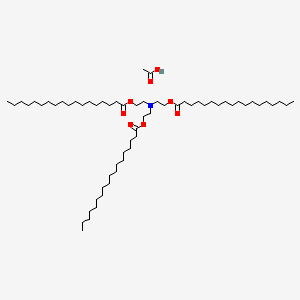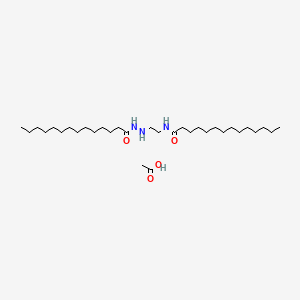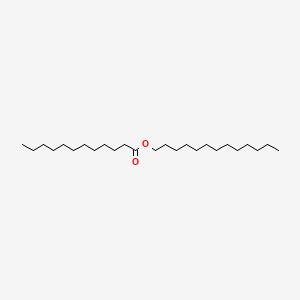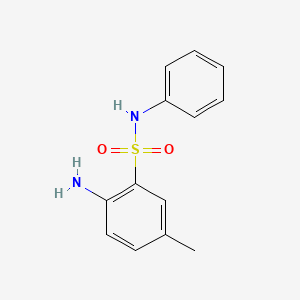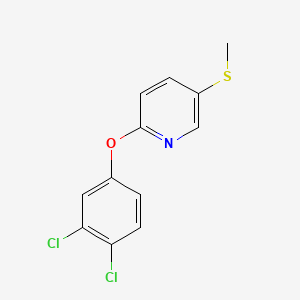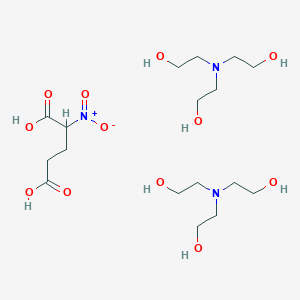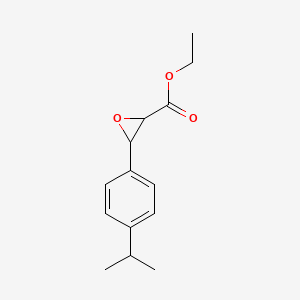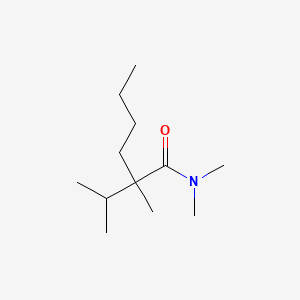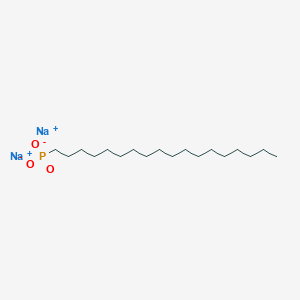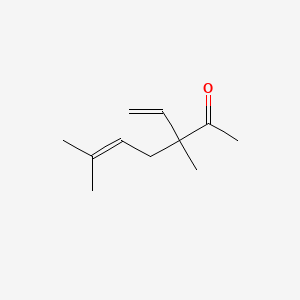
3,6-Dimethyl-3-vinylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-3-vinylhept-5-en-2-one is an organic compound with the molecular formula C11H20O It is characterized by its unique structure, which includes a vinyl group and two methyl groups attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3-vinylhept-5-en-2-one typically involves the use of starting materials such as 3,6-dimethylhept-5-en-2-one and vinyl magnesium bromide. The reaction is carried out under controlled conditions, often in the presence of a catalyst like palladium or nickel to facilitate the addition of the vinyl group to the heptenone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-3-vinylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,6-Dimethyl-3-vinylhept-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-3-vinylhept-5-en-2-one exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the methyl groups may influence the compound’s reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce desired products.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethylhept-5-en-2-one: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylhept-5-en-2-one: Does not have the additional methyl groups, which can affect its chemical properties and applications.
Uniqueness
3,6-Dimethyl-3-vinylhept-5-en-2-one is unique due to the presence of both vinyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
80192-39-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-ethenyl-3,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-6-11(5,10(4)12)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |
InChI Key |
DCDRFQMZVITJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C=C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




